Sulfisoxazole-13C6

Description

BenchChem offers high-quality Sulfisoxazole-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfisoxazole-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

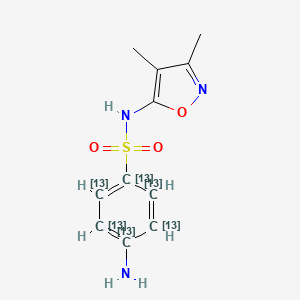

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUHCSRWZMLRLA-MSQIWANRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(ON=C1C)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334378-46-9 | |

| Record name | 1334378-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sulfisoxazole-13C6: Technical Guide for Quantitative Bioanalysis

The following is an in-depth technical guide on Sulfisoxazole-13C6, designed for researchers and analytical scientists.

Executive Summary

Sulfisoxazole-13C6 is a stable isotope-labeled analog of the sulfonamide antibiotic Sulfisoxazole, wherein the six carbon atoms of the benzene ring are replaced by Carbon-13 (

Unlike deuterated analogs (e.g., Sulfisoxazole-d4), which may experience deuterium-hydrogen exchange or slight chromatographic separation from the analyte due to isotope effects, Sulfisoxazole-13C6 exhibits identical chromatographic retention and ionization efficiency to the native analyte while providing a distinct mass shift (+6 Da). This ensures robust correction for matrix effects, ion suppression, and extraction recovery losses.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

To design an effective LC-MS/MS method, one must understand the physical differences between the analyte and the internal standard.

| Feature | Native Sulfisoxazole | Sulfisoxazole-13C6 |

| CAS Number | 127-69-5 | 1334378-46-9 |

| Formula | ||

| Molecular Weight | 267.30 g/mol | 273.35 g/mol (+6.05 Da) |

| Label Position | N/A | Benzene Ring ( |

| pKa | pKa1 ≈ 1.5, pKa2 ≈ 5.0 | Identical |

| LogP | ~1.01 | Identical |

| Solubility | Soluble in acetone, methanol; slightly in water | Identical |

Structural Logic

The label is located on the benzene ring . This is critical for MS/MS fragmentation. The primary transition involves the cleavage of the

The Role of Stable Isotopes in Research

In quantitative bioanalysis, Matrix Effects (ion suppression or enhancement) are the primary source of error. Co-eluting phospholipids or proteins can alter the ionization efficiency of the analyte in the electrospray source.

Why Sulfisoxazole-13C6 is Superior to Deuterated Standards:

-

Co-elution:

isotopes do not affect the lipophilicity or pKa of the molecule. Therefore, Sulfisoxazole-13C6 elutes at the exact same retention time as native Sulfisoxazole. Deuterated compounds often elute slightly earlier, meaning they may not experience the exact same matrix suppression as the analyte at that specific moment. -

Stability: Carbon-carbon bonds are non-exchangeable. Deuterium on heteroatoms (N, O, S) can exchange with solvent protons, leading to signal loss.

Diagram 1: Matrix Effect Correction Logic

The following diagram illustrates how the IS corrects for ionization variability.

Caption: Logical flow demonstrating how co-elution of the 13C6 IS allows it to mirror the exact ionization suppression experienced by the analyte, neutralizing the error.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Sulfisoxazole in Bovine Milk or Plasma. Sensitivity Target: LOQ < 1.0 ng/mL.

Phase 1: Standard Preparation

-

Stock Solution: Dissolve 1 mg Sulfisoxazole-13C6 in 10 mL Methanol (100 µg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock with water/methanol (50:50) to 100 ng/mL.[2]

Phase 2: Sample Preparation (QuEChERS Modified)

-

Step 1: Transfer 1.0 mL of sample (milk/plasma) to a centrifuge tube.

-

Step 2 (Spiking): Add 50 µL of Working IS Solution (100 ng/mL). Vortex for 30s.

-

Step 3 (Extraction): Add 4 mL Acetonitrile (ACN) containing 1% Formic Acid.

-

Step 4 (Salting Out): Add 1g NaCl and 4g MgSO4. Shake vigorously for 1 min.

-

Step 5: Centrifuge at 4000 rpm for 10 min.

-

Step 6: Transfer supernatant to a clean vial. Evaporate to dryness under Nitrogen at 40°C.

-

Step 7: Reconstitute in 200 µL Mobile Phase A:B (90:10).

Phase 3: LC-MS/MS Parameters

-

Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B (0-1 min)

90% B (at 6 min)

MRM Transitions (Multiple Reaction Monitoring): The following transitions are critical for specificity. The +6 shift is maintained in the product ion because the fragmentation cleaves the isoxazole ring, leaving the labeled benzene ring intact.

| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |

| Sulfisoxazole | 268.1 | 156.0 | 25 | 20 | Quantifier |

| 268.1 | 92.0 | 25 | 35 | Qualifier | |

| Sulfisoxazole-13C6 | 274.1 | 162.0 | 25 | 20 | Internal Standard |

Note: The product ion 156.0 corresponds to the sulfanilyl cation (

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow from sample homogenization to mass spectral detection.

Method Validation & Troubleshooting

To ensure Scientific Integrity (E-E-A-T), the method must be self-validating.

Validation Criteria

-

Linearity: Calibration curves (0.5 – 100 ng/mL) must have

. -

Isotopic Purity Check: Inject a high concentration of Sulfisoxazole-13C6 (only). Monitor the native transition (268>156).

-

Acceptance: Signal in native channel < 0.5% of IS response. If higher, the IS contains unlabeled impurities (contributing to false positives).

-

-

Cross-Talk Check: Inject high concentration Native Sulfisoxazole. Monitor IS transition (274>162).

-

Acceptance: No signal. This confirms the +6 Da shift is sufficient to prevent isotopic overlap.

-

Troubleshooting Common Issues

-

Low IS Recovery: If the IS area count varies significantly (>50%) between samples, check the extraction pH. Sulfonamides are amphoteric; ensure pH is adjusted (usually pH 4-5) to maximize organic solubility during extraction.

-

Retention Time Shift: If the IS and Analyte do not overlap perfectly, check the column equilibration. 13C isotopes should not cause a shift. If a shift is observed, the standard may be deuterated, not 13C labeled.

References

-

HPC Standards. (2024). 13C6-Sulfisoxazole Reference Material Data Sheet. Retrieved from

-

Unsal, A. et al. (2018).[3] "Determination of sulfonamides in milk by ID-LC-MS/MS." Journal of Chemical Metrology, 12(1), 70-78.[3] Retrieved from

-

Waters Corporation. (2020). "The Analysis of Tetracycline and Sulfonamide Antibiotics in Shrimp Tissue using Liquid Chromatography Tandem Quadrupole Mass Spectrometry." Application Note. Retrieved from

-

Sigma-Aldrich. (2024). Sulfamethoxazole-(phenyl-13C6) Analytical Standard. (Used for structural analog comparison). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5344, Sulfisoxazole. Retrieved from

Sources

A Technical Guide to Sulfisoxazole-13C6: Chemical Structure and Isotopic Purity Assessment

Introduction

Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmaceutical research and development, serving as internal standards for quantitative bioanalysis, tracers in metabolic studies, and for elucidating pharmacokinetic profiles.[1][2] The accuracy of the data derived from studies employing SIL compounds is fundamentally dependent on the precise characterization of these reagents, particularly their chemical structure and isotopic purity. This guide provides an in-depth technical overview of Sulfisoxazole-13C6, a stable isotope-labeled analog of the sulfonamide antibiotic, Sulfisoxazole.

This document is intended for researchers, scientists, and drug development professionals. It will detail the chemical structure of Sulfisoxazole-13C6, followed by comprehensive, field-proven methodologies for the determination of its isotopic purity using mass spectrometry (MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy. The causality behind experimental choices and the establishment of self-validating systems for trustworthy data generation will be emphasized throughout.

Chemical Structure of Sulfisoxazole and its 13C6 Isotopologue

Sulfisoxazole is a sulfonamide antibacterial agent characterized by a sulfanilamide core linked to a dimethylisoxazole moiety.[3] Its chemical formula is C₁₁H₁₃N₃O₃S, with a molecular weight of approximately 267.30 g/mol .[4]

Sulfisoxazole-13C6 is a stable isotope-labeled version of Sulfisoxazole where the six carbon atoms of the phenyl ring have been substituted with the heavy isotope of carbon, ¹³C.[5][6][7] This labeling results in a mass shift of +6 Da compared to the unlabeled compound. The precise placement of the labels on the metabolically stable phenyl ring makes Sulfisoxazole-13C6 an ideal internal standard for bioanalytical assays, as the label is unlikely to be lost during metabolic processes.[1]

Below are the chemical structures of Sulfisoxazole and Sulfisoxazole-13C6.

Caption: Chemical structures of Sulfisoxazole and Sulfisoxazole-13C6.

Determination of Isotopic Purity by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for determining the isotopic purity of labeled compounds.[8] The method relies on the mass difference between the labeled and unlabeled analyte to differentiate and quantify their respective abundances.

Principle

The principle of isotopic purity determination by LC-MS/MS involves separating the analyte from potential interferences using liquid chromatography, followed by ionization and mass analysis. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the instrument can selectively detect and quantify both the unlabeled (light) and the ¹³C-labeled (heavy) Sulfisoxazole.[9][10] The ratio of the peak areas of the heavy and light isotopes provides a measure of the isotopic purity.

Experimental Protocol: LC-MS/MS Analysis

The following protocol provides a general framework for the analysis of Sulfisoxazole-13C6 isotopic purity. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Step 1: Sample Preparation

-

Prepare a stock solution of Sulfisoxazole-13C6 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of working solutions by diluting the stock solution to concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1, 10, 100, and 1000 ng/mL).

-

Prepare a "zero sample" containing only the unlabeled Sulfisoxazole to determine the natural abundance of isotopes and to check for any potential crosstalk.

Step 2: Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for the separation of Sulfisoxazole.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A linear gradient from low to high organic (Mobile Phase B) content is typically used. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Step 3: Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The following table provides suggested MRM transitions for Sulfisoxazole and Sulfisoxazole-13C6. The precursor ion is the protonated molecule [M+H]⁺. The product ions are characteristic fragments. At least two transitions should be monitored for each analyte for quantification and confirmation.[1][11]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Sulfisoxazole | 268.3 | 156.0 | 108.1 |

| Sulfisoxazole-13C6 | 274.3 | 162.0 | 114.1 |

-

Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity.

Data Analysis and Isotopic Purity Calculation

-

Peak Integration: Integrate the peak areas for the quantifier MRM transitions of both Sulfisoxazole and Sulfisoxazole-13C6 in the chromatograms.

-

Correction for Natural Abundance: The contribution of the natural abundance of ¹³C in the unlabeled Sulfisoxazole to the signal of the labeled compound should be considered, especially for high-purity samples. However, for a +6 mass shift, this is often negligible.

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the labeled form relative to the total amount of both labeled and unlabeled forms.

Isotopic Purity (%) = [Peak Area (Sulfisoxazole-13C6) / (Peak Area (Sulfisoxazole-13C6) + Peak Area (Sulfisoxazole))] x 100

Caption: Workflow for Isotopic Purity Determination by LC-MS/MS.

Determination of Isotopic Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that can be used to determine the purity of a substance, including the isotopic enrichment of a labeled compound, without the need for an identical labeled standard.[7][12] The method is based on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[13]

Principle

For determining the isotopic purity of Sulfisoxazole-13C6, ¹³C NMR is the most direct approach. By acquiring a quantitative ¹³C NMR spectrum, the signals from the ¹³C-labeled phenyl ring carbons will be significantly enhanced compared to the signals of the carbons in the dimethylisoxazole moiety, which are at natural abundance (approximately 1.1%). By comparing the integrals of the signals from the labeled and unlabeled parts of the molecule, the isotopic enrichment can be calculated. Alternatively, ¹H NMR can be used with an internal standard of known purity.[5][14]

Experimental Protocol: ¹³C qNMR Analysis

Step 1: Sample Preparation

-

Accurately weigh a sufficient amount of Sulfisoxazole-13C6 (typically 10-50 mg) into an NMR tube.

-

Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve the sample.

-

The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), is recommended to ensure full relaxation of all carbon nuclei between scans, which is crucial for accurate quantification.[15]

Step 2: NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Pulse Sequence: A simple one-pulse experiment with inverse-gated proton decoupling should be used. This sequence decouples the protons during signal acquisition to produce sharp singlets for the carbon signals but keeps the decoupler off during the relaxation delay to prevent the Nuclear Overhauser Effect (NOE), which can perturb signal intensities.

-

Key Acquisition Parameters:

-

Relaxation Delay (d1): This is the most critical parameter for qNMR. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of all the carbon nuclei being quantified. For ¹³C, T₁ values can be long, so a d1 of 30-60 seconds is often necessary.

-

Pulse Angle: A 90° pulse angle should be used to ensure maximum signal for each scan.

-

Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all signals of interest.

-

Step 3: Data Processing and Analysis

-

Fourier Transform and Phasing: Apply Fourier transformation to the acquired FID and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A flat baseline is essential for accurate integration. Apply a multipoint baseline correction.

-

Peak Integration:

-

Integrate a well-resolved signal from the ¹³C-labeled phenyl ring.

-

Integrate a well-resolved signal from one of the carbons in the unlabeled dimethylisoxazole moiety (e.g., one of the methyl carbons).

-

-

Isotopic Purity Calculation:

-

Let I_labeled be the integral of a single carbon signal from the labeled phenyl ring.

-

Let I_unlabeled be the integral of a single carbon signal from the unlabeled dimethylisoxazole ring.

-

The theoretical ratio of these integrals at natural abundance (1.1% ¹³C) would be 1.

-

The isotopic enrichment can be calculated as follows:

Isotopic Enrichment (%) ≈ [(I_labeled / I_unlabeled) / (1 / 0.011)] x 100

This calculation assumes that the relaxation times of the chosen labeled and unlabeled carbons are similar. A more rigorous approach involves determining the T₁ values for the selected carbons to ensure the relaxation delay is adequate.

-

Caption: Workflow for Isotopic Purity Determination by qNMR.

Acceptance Criteria for Isotopic Purity

The required isotopic purity of a stable isotope-labeled internal standard depends on its intended use. For quantitative bioanalytical assays submitted to regulatory agencies like the FDA, high isotopic purity is crucial to ensure the accuracy and reliability of the results.[2][16]

-

Contribution of Unlabeled Analyte: A key concern is the presence of the unlabeled analyte as an impurity in the SIL internal standard. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).[17]

-

General Guidance: While there are no universally mandated acceptance criteria for ¹³C-labeled standards, a common expectation in the pharmaceutical industry is an isotopic purity of ≥98% , with the unlabeled analyte being less than 0.5%. For many applications, a minimum isotopic enrichment of 99% for the ¹³C atoms is specified by commercial suppliers.[18]

-

Assay-Specific Validation: Ultimately, the suitability of a batch of SIL internal standard must be demonstrated during bioanalytical method validation. A "zero sample" (blank matrix spiked with the internal standard) should be analyzed to ensure that the response from the unlabeled analyte is less than 20% of the response at the LLOQ.[17]

Conclusion

The robust characterization of Sulfisoxazole-13C6 is paramount for its effective use in regulated and research environments. This guide has provided a detailed framework for understanding its chemical structure and for the rigorous determination of its isotopic purity using both LC-MS/MS and qNMR. By employing these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality of their stable isotope-labeled standards, leading to more accurate and reliable experimental data. The principles and protocols outlined herein are designed to be adaptable to specific laboratory instrumentation and regulatory requirements, forming a solid foundation for the confident application of Sulfisoxazole-13C6 in a variety of scientific endeavors.

References

-

Wu, X., et al. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Environmental Sciences Europe, 34(1), 23. [Link]

-

National Institute of Standards and Technology (NIST). Sulfisoxazole. In NIST Chemistry WebBook. [Link]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4745–4751. [Link]

-

Wu, X., et al. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. ResearchGate. [Link]

-

JEOL. qNMR - Quantitative Analysis by NMR. [Link]

-

Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data (ISRD). [Link]

-

ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]

-

Shimadzu Chemistry & Diagnostics. [13C6]-Sulfamethoxazole. [Link]

-

LCGC International. LC-MS-MS Analysis of Antibiotics in Wastewater. [Link]

-

Royal Society of Chemistry. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]

-

Pierens, G. J., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Foods, 10(11), 2636. [Link]

-

Agilent Technologies. Determination of Sulfonamides in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

-

U.S. Food and Drug Administration (FDA). Guidance for Industry and Researchers. [Link]

-

Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

-

National Center for Biotechnology Information. Sulfisoxazole. In PubChem Compound Database. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Shimadzu. Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time. [Link]

-

Dubreil, E., et al. (2014). Confirmation of 13 sulfonamides in honey by liquid chromatography-tandem mass spectrometry for monitoring plans: validation according to European Union Decision 2002/657/EC. Journal of Chromatography A, 1342, 86-95. [Link]

-

Royal Society of Chemistry. Table S2. RRLC-MS/MS parameters for the antibiotics. [Link]

-

Xing, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 233-239. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. metsol.com [metsol.com]

- 3. fda.gov [fda.gov]

- 4. Sulfisoxazole [webbook.nist.gov]

- 5. qNMR - BIPM [bipm.org]

- 6. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. rsc.org [rsc.org]

- 11. Confirmation of 13 sulfonamides in honey by liquid chromatography-tandem mass spectrometry for monitoring plans: validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. GSRS [precision.fda.gov]

- 18. reddit.com [reddit.com]

Advanced Synthesis and Manufacturing of [Phenyl-13C6]-Sulfisoxazole

Executive Summary: The Isotopic Imperative

In the high-stakes arena of pharmacokinetic (PK) profiling and residue analysis, [Phenyl-13C6]-Sulfisoxazole serves as the gold-standard internal standard (IS). Unlike deuterium-labeled analogs, which can suffer from isotopic effects or deuterium exchange during extraction, a carbon-13 scaffold offers absolute metabolic stability and identical chromatographic retention to the analyte.

This guide details the total synthesis and manufacturing of 13C-labeled sulfisoxazole. We deviate from standard commodity manufacturing by prioritizing isotopic economy—maximizing the incorporation of the high-cost [13C6]-aniline precursor. The methodology described herein integrates classical chlorosulfonation chemistry with high-precision heterocyclic coupling, ensuring >99% isotopic enrichment.[1]

Retrosynthetic Analysis & Strategic Disconnection

To design a robust synthetic route, we must disconnect the target molecule at its most labile bond while preserving the labeled moiety.

Target Molecule: Sulfisoxazole (4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide) Label Position: The benzene ring ([U-13C6]) is the optimal site for labeling because:

-

Metabolic Stability: The benzene ring remains intact during most metabolic transformations (unlike the N-acetyl or isoxazole moieties).[1]

-

Precursor Availability: [U-13C6]-Aniline is a commercially available, high-purity starting material.[1]

Disconnection Logic: The sulfonamide bond is the strategic disconnection point.[1] This splits the molecule into two key fragments:

-

Fragment A (Electrophile): [Ring-13C6]-N-acetylsulfanilyl chloride.[1]

-

Fragment B (Nucleophile): 3,4-Dimethyl-5-aminoisoxazole.[2][3]

Figure 1: Retrosynthetic strategy isolating the 13C-labeled phenyl core from the heterocyclic amine.

Detailed Synthetic Protocol

Phase 1: Activation of the Labeled Core

Objective: Convert [U-13C6]-aniline into the electrophilic sulfonyl chloride.[1] Direct chlorosulfonation of free aniline is hazardous and prone to polymerization; therefore, we employ an acetylation protection strategy.[1]

Step 1.1: Protection (Acetylation)[1]

-

Reagents: [U-13C6]-Aniline (1.0 eq), Acetic Anhydride (1.2 eq), Water/Acetone.[1]

-

Mechanism: Nucleophilic acyl substitution.[1]

-

Protocol:

-

Dissolve 1.0 g of [U-13C6]-aniline in 10 mL of water.[1]

-

Add 1.2 equivalents of acetic anhydride slowly at 0°C.

-

Buffer with sodium acetate if necessary to maintain pH ~5-6.[1]

-

Stir for 1 hour; the product, [Ring-13C6]-acetanilide, precipitates as a white solid.

-

Yield Check: Expect >90% yield. This step is critical to prevent "burning" the costly isotope in the next step.[1]

-

Step 1.2: Chlorosulfonation[1]

-

Reagents: [Ring-13C6]-Acetanilide, Chlorosulfonic acid (

), Thionyl chloride ( -

Protocol:

-

Place dry [Ring-13C6]-acetanilide in a flask under

. -

Cool to 0°C. Add Chlorosulfonic acid (5.0 eq) dropwise. Caution: Exothermic.[1]

-

Heat to 60°C for 2 hours to form the sulfonic acid intermediate.

-

Add Thionyl chloride (2.0 eq) and reflux at 70°C for 3 hours to drive the conversion to the sulfonyl chloride.

-

Quench: Pour the mixture onto crushed ice carefully. The [Ring-13C6]-N-acetylsulfanilyl chloride will precipitate.

-

Filtration: Filter immediately and dry under vacuum.[1] Do not store long-term ; sulfonyl chlorides are moisture sensitive.[1]

-

Phase 2: The Heterocyclic Coupling

Objective: Form the sulfonamide bond by reacting the labeled chloride with the isoxazole amine.

-

Reagents: [Ring-13C6]-N-acetylsulfanilyl chloride (1.0 eq), 3,4-Dimethyl-5-aminoisoxazole (1.1 eq), Pyridine (Solvent/Base).

-

Protocol:

-

Dissolve 3,4-Dimethyl-5-aminoisoxazole (commercially available or synthesized from 2-methyl-2-butenenitrile) in dry pyridine (10 volumes).

-

Cool to 0-5°C.

-

Add [Ring-13C6]-N-acetylsulfanilyl chloride portion-wise over 30 minutes.

-

Allow to warm to room temperature and stir for 12-16 hours.

-

Workup: Concentrate the pyridine under reduced pressure. Dilute with water and acidify with dilute HCl to precipitate the intermediate: [Ring-13C6]-Acetylsulfisoxazole .[1]

-

Phase 3: Deprotection and Isolation

Objective: Remove the acetyl protecting group to release the active pharmaceutical ingredient (API).[1]

-

Reagents: 2N Sodium Hydroxide (NaOH), dilute HCl.

-

Protocol:

-

Suspend the intermediate from Phase 2 in 2N NaOH (10 volumes).

-

Heat to reflux (approx. 100°C) for 1-2 hours. The solution should become clear.

-

Clarification: Cool to room temperature and filter to remove any insoluble impurities.

-

Precipitation: Slowly add dilute HCl to the filtrate until pH reaches the isoelectric point of sulfisoxazole (pH ~4.5-5.0).

-

Crystallization: The target compound, [Phenyl-13C6]-Sulfisoxazole, will crystallize.[1]

-

Recrystallize from ethanol/water to achieve pharmaceutical purity.[1]

-

Manufacturing Data & Process Control

The following table summarizes the stoichiometry and expected mass balance for a typical laboratory-scale batch (1 gram starting material).

| Component | Role | Eq. | Mass (mg) | Critical Parameter |

| [U-13C6]-Aniline | Limiting Reagent | 1.0 | 1000 | Isotopic Purity >99% |

| Acetic Anhydride | Protecting Group | 1.2 | 1315 | Temperature < 5°C |

| Chlorosulfonic Acid | Reagent/Solvent | 5.0 | 6250 | Anhydrous conditions |

| 3,4-Dimethyl-5-aminoisoxazole | Coupling Partner | 1.1 | 1320 | Purity >98% |

| [Phenyl-13C6]-Sulfisoxazole | Final Product | -- | ~1900 | Yield ~65% (Overall) |

Process Flow Diagram

The manufacturing workflow emphasizes the linear progression from the isotope source to the final API.

Figure 2: Linear manufacturing workflow for 13C-Sulfisoxazole.

Quality Assurance & Validation

To certify the material for use as an Internal Standard (IS) in GLP studies, the following criteria must be met:

-

Isotopic Enrichment: Determine via High-Resolution Mass Spectrometry (HRMS).[1]

-

Chemical Purity: HPLC-UV (254 nm).

-

Acceptance Criteria: >98% area.[1]

-

-

Structural Confirmation: 1H-NMR and 13C-NMR.

-

Diagnostic Signal: In 13C-NMR, the phenyl carbons will appear as enhanced doublets/multiplets due to strong 13C-13C coupling (J-coupling), distinct from the natural abundance singlet signals of the isoxazole ring carbons.

-

References

-

Wu, X., et al. (2022).[1][6] Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Environmental Sciences Europe.[1] Available at: [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5344, Sulfisoxazole. PubChem.[1] Available at: [Link][1]

-

Wuest, H. M., & Hoffer, M. (1947).[1][7] U.S. Patent No.[1][8][9] 2,430,094.[1][7][8] Washington, DC: U.S. Patent and Trademark Office.[1] (Foundational chemistry for isoxazole coupling).

-

Buré, C., et al. (2013).[1] Synthesis of 14C-labeled sulfonamides. Journal of Labelled Compounds and Radiopharmaceuticals. (Supporting protocol for sulfonamide activation).

Sources

- 1. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of typical sulfonamide antibiotics with [<sup>14</sup>C]- and [<sup>13</sup>C]-labeling on the phenyl ring for use in environmental studies - ProQuest [proquest.com]

- 7. Sulfisoxazole [drugfuture.com]

- 8. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 9. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]

The Definitive Guide to Isotopically Labeled Sulfonamide Antibiotics: Applications in Mass Spectrometry and Environmental Tracking

Executive Summary

Sulfonamides are a ubiquitous class of broad-spectrum synthetic bacteriostatic antibiotics. Due to their extensive use in human medicine, veterinary practices, and aquaculture, they have become persistent micropollutants in global water systems and food supply chains. The integration of isotopically labeled sulfonamides (incorporating stable isotopes like

This technical guide explores the core applications of isotope-labeled sulfonamides, detailing the causality behind their use in correcting mass spectrometry matrix effects, tracing environmental degradation via Compound-Specific Stable Isotope Analysis (CSIA), and profiling thermodegradation in food matrices.

Mechanistic Foundation: Sulfonamides and the Isotope Advantage

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They structurally mimic p-aminobenzoic acid (PABA), a crucial precursor in the bacterial folate synthesis pathway, thereby halting the production of nucleic acids.

When analyzing these compounds in complex matrices (blood, milk, wastewater), scientists rely on isotopically labeled analogs—such as sulfamethoxazole-d

Fig 1: Sulfonamide mechanism of action via competitive inhibition of DHPS in the folate pathway.

Absolute Quantification in Complex Matrices (LC-MS/MS)

The Causality of Matrix Effects and Isotope Dilution

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Electrospray Ionization (ESI) source is highly susceptible to matrix effects . When target analytes co-elute with undetected matrix components (e.g., humic acids in river water, lipids in milk), these background molecules compete for the limited charge available on the surface of the ESI droplets. This competition typically results in severe ion suppression , drastically reducing the signal of the target analyte and leading to false-negative results or under-quantification[1].

By spiking an Isotope-Labeled Internal Standard (ILIS) into the sample prior to extraction, the analytical system becomes self-validating. The ILIS undergoes the exact same extraction losses and ESI ion suppression as the native analyte. Because the mass spectrometer isolates them by their distinct mass-to-charge ratios (

Note on Isotope Selection: While deuterium (

Quantitative Data Summary

The following table synthesizes the analytical performance of LC-MS/MS methods utilizing isotope-labeled sulfonamides across various complex matrices:

| Matrix Type | Analytes Targeted | Matrix Effect / Factor | Extraction Recovery | LOD / LOQ | Reference |

| Environmental Water (River/Sea) | 17 Sulfonamides (using 17 ILIS) | Fully corrected via ILIS | 79% – 118% | LOD: 0.01 – 0.05 ng/L | 2[2] |

| Bovine Milk | 14 Sulfonamides (e.g., SMX-d | -12% (Suppression) to +11% (Enhancement) | 91% – 114% | LOQ: ~1.0 ng/g | 3[3] |

| Herbal Drugs | 6 Antibiotics (incl. SMX-d | Matrix Factor: 0.79 – 0.92 | 45% – 114% | LOD: 0.012 – 0.046 µg/mL | 4[4] |

| Hospital Wastewater | Pharmaceuticals (incl. SMX-d | High suppression (corrected via IS method) | >80% | LOQ: Matrix dependent | 1[1] |

Protocol: Automated SPE-LC-MS/MS for Environmental Water

This self-validating protocol ensures high-fidelity quantification of sulfonamides in environmental water by utilizing isotope dilution to account for solid-phase extraction (SPE) losses and ESI matrix effects[2].

Step 1: Sample Preparation & Isotope Spiking

-

Filter 500 mL of the water sample (river/seawater) through a 0.45 µm glass fiber filter to remove suspended particulate matter.

-

Spike the sample with a mixed solution of isotope-labeled internal standards (e.g., sulfamethoxazole-d

, sulfadiazine- -

Self-Validation Check: Prepare a procedural blank (ultrapure water) spiked with the same ILIS concentration to monitor for background contamination.

Step 2: Automated Solid-Phase Extraction (SPE)

-

Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL methanol followed by 5 mL ultrapure water.

-

Load the spiked water sample onto the cartridge at a controlled flow rate of 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to elute polar interferences.

-

Dry the cartridge under a gentle nitrogen stream for 10 minutes.

-

Elute the sulfonamides using 2 × 3 mL of methanol. Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 1 mL of initial LC mobile phase.

Step 3: LC-MS/MS Analysis

-

Inject 10 µL of the reconstituted extract onto a C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm).

-

Utilize a binary gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

-

Operate the mass spectrometer in ESI positive mode utilizing Multiple Reaction Monitoring (MRM). Monitor two transitions per native analyte (one for quantification, one for confirmation) and one transition for the ILIS.

-

Calculate the final concentration using the internal standard calibration curve, mathematically negating any ion suppression experienced in the source.

Fig 2: Workflow demonstrating how early ILIS spiking corrects downstream ESI matrix effects.

Compound-Specific Stable Isotope Analysis (CSIA) for Environmental Fate

While LC-MS/MS quantifies how much sulfonamide is present, it cannot definitively tell us where it came from or if it is actively degrading. This is where Compound-Specific Stable Isotope Analysis (CSIA) is deployed.

The Kinetic Isotope Effect (KIE)

During biotic or abiotic degradation (e.g., bacterial breakdown in activated sludge or groundwater), molecules containing lighter isotopes (e.g.,

By utilizing derivatization-Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), researchers can measure the natural abundance shifts of

-

Source Tracking: Different pharmaceutical manufacturers synthesize sulfonamides using distinct chemical precursors, imparting a unique isotopic "fingerprint" to the drug. CSIA can distinguish between sulfamethoxazole from different suppliers, aiding in counterfeiting detection and source tracking[7].

-

Degradation Proof: A shift toward heavier isotopic signatures in a groundwater plume proves that the drop in sulfonamide concentration is due to actual degradation, not merely physical dilution or soil sorption[5].

Fig 3: CSIA workflow leveraging the Kinetic Isotope Effect to prove environmental degradation.

Pharmacokinetics and Degradation Profiling

Isotope-labeled sulfonamides are also critical for tracing metabolic and thermodegradation pathways without the safety hazards associated with radiolabeling (e.g.,

Thermodegradation in Food Matrices

Veterinary sulfonamides persist in animal tissues. During the cooking process (e.g., pan-frying ground beef), native sulfonamides undergo thermal degradation. Relying solely on concentration measurements of the parent drug would falsely suggest the meat is safe. By utilizing high-resolution mass spectrometry alongside isotope-labeled internal standards (like sulfadiazine-

Biodegradation in Activated Sludge

In wastewater treatment plants, tracking the breakdown of antibiotics is essential to prevent the fostering of antimicrobial resistance. By utilizing

References

- Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry N

- Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry (PubMed Abstract) National Institutes of Health (NIH) / PubMed

- Determination of sulfonamides in milk by ID-LC-MS/MS ACG Public

- American Chemical Society (ACS)

- An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental W

- A HPLC-MS/MS method for screening of selected antibiotic adulterants in herbal drugs Royal Society of Chemistry (RSC)

- Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole N

- Determination of Pharmaceuticals Discharged in Wastewater from a Public Hospital Using LC-MS/MS Technique SciELO México

- Development of a δ13C and δ34S Isotope Analysis Method for Sulfadimidine and Its Potential to Trace Contaminant Transformation in Groundwater Systems ResearchG

Sources

- 1. Determination of Pharmaceuticals Discharged in Wastewater from a Public Hospital Using LC-MS/MS Technique [scielo.org.mx]

- 2. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. A HPLC-MS/MS method for screening of selected antibiotic adulterants in herbal drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Certificate of Analysis for Sulfisoxazole-13C6

This guide provides a comprehensive exploration of the Certificate of Analysis (CoA) for Sulfisoxazole-13C6, an isotopically labeled internal standard critical for quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of specifications. It delves into the causality behind the analytical choices, the self-validating nature of the testing protocols, and the authoritative standards that underpin the data. Our objective is to empower the end-user to not only understand the data presented on a CoA but to critically evaluate its implications for their research.

Sulfisoxazole-13C6 is the stable isotope-labeled analog of Sulfisoxazole, a sulfonamide antibiotic.[1] The incorporation of six Carbon-13 atoms into the phenyl ring creates a mass shift of +6 Da compared to the unlabeled drug. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[][3] The ideal internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, but is mass-distinguishable.[4][5] Therefore, the quality of Sulfisoxazole-13C6, as documented in its CoA, is paramount for the accuracy and reproducibility of quantitative studies.[][6]

A CoA is more than a data sheet; it is a declaration of quality, identity, purity, and stability. Each section is the culmination of rigorous, validated analytical procedures. Let us deconstruct a typical CoA for Sulfisoxazole-13C6.

Core Identification and Physical Properties

This initial section provides fundamental information about the specific lot of material.

| Parameter | Example Data | Significance |

| Product Name | Sulfisoxazole-13C6 | The specific name of the compound, including the isotopic label. |

| CAS Number | 1334378-46-9 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous compound identification. |

| Chemical Formula | ¹³C₆C₅H₁₃N₃O₃S | Denotes the elemental composition, explicitly showing the six ¹³C atoms. |

| Molecular Weight | 273.30 | The calculated molecular weight based on the isotopic composition. This is +6 Da higher than unlabeled Sulfisoxazole (267.30 g/mol ).[7] |

| Appearance | White to off-white solid | A qualitative check for gross contamination or degradation. Any deviation from the expected appearance warrants further investigation. |

| Solubility | Soluble in DMSO, Methanol | Practical information for sample preparation, ensuring the standard can be accurately dissolved and diluted for use. |

Identity Confirmation: The Structural Fingerprint

Identity testing confirms that the material is, unequivocally, Sulfisoxazole-13C6. The primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR provides a detailed picture of the hydrogen atom environment within the molecule. For a CoA, the statement "Consistent with structure" signifies that the observed spectrum matches the expected spectrum for Sulfisoxazole. Key features a scientist would verify are:

-

Chemical Shifts (ppm): The position of the peaks, which are indicative of the electronic environment of the protons.

-

Integration: The area under the peaks, which is proportional to the number of protons giving rise to the signal.

-

Splitting Patterns (Multiplicity): The splitting of signals due to neighboring protons, which helps confirm the connectivity of the molecule.

The ¹H NMR of Sulfisoxazole-13C6 will be very similar to that of unlabeled Sulfisoxazole, as the ¹³C labeling does not dramatically alter the electronic environment of the protons. However, subtle carbon-proton coupling might be observed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While ¹H NMR confirms the proton framework, ¹³C NMR directly verifies the carbon skeleton and, crucially, the location of the isotopic labels.[8][9]

-

Causality of Technique: ¹³C NMR is used because the ¹³C isotope has a nuclear spin that is NMR-active, whereas the much more abundant ¹²C isotope is not.[9] In an unlabeled compound, signals arise only from the 1.1% natural abundance of ¹³C.[8] In Sulfisoxazole-13C6, the six labeled carbons on the phenyl ring will produce significantly enhanced signals compared to the other carbon atoms, providing definitive proof of the labeling position and success of the synthesis.[9] The spectrum will show a distinct set of signals corresponding to each unique carbon atom in the molecule.[8][10]

Purity and Potency: The Quantitative Pillars

For an internal standard, two types of purity are critical: Chemical Purity and Isotopic Purity. These are not interchangeable and are measured using distinct methods.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity refers to the percentage of the material that is the target compound (Sulfisoxazole-13C6), irrespective of its isotopic composition. It is a measure of contamination from starting materials, by-products, or degradation products.[11][12]

-

Expertise & Causality: HPLC is the gold standard for purity assessment because of its high resolving power. The method separates the target compound from any potential impurities based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A UV detector is typically used, and the purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

| Parameter | Example Data | Acceptance Criteria | Significance |

| Purity (HPLC) | 99.8% | >98% (Typical) | Ensures that the measured concentration of the internal standard is not artificially inflated by impurities. High chemical purity is essential for accurate quantification.[6] |

-

System Preparation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid) is typically employed to ensure good separation.

-

Standard Preparation: A stock solution of Sulfisoxazole-13C6 is prepared by accurately weighing the material and dissolving it in a suitable solvent (e.g., methanol) to a known concentration.

-

Injection & Chromatography: A precise volume (e.g., 10 µL) is injected onto the column. The gradient program is run to elute the compound and any impurities.

-

Detection: The detector monitors the column effluent at a wavelength where Sulfisoxazole has strong absorbance (e.g., ~267 nm).[13]

-

Data Analysis: The area of the main Sulfisoxazole-13C6 peak is integrated, along with any impurity peaks. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Caption: Workflow for determining chemical purity via HPLC.

Isotopic Purity & Enrichment by Mass Spectrometry (MS)

This is the most critical parameter for a stable isotope-labeled standard. It defines how "heavy" the compound is, which is fundamental to its function.[14][15]

-

Isotopic Purity: Refers to the percentage of the labeled compound that contains only the desired heavy isotopes (e.g., exactly six ¹³C atoms and no others).

-

Isotopic Enrichment: A broader and often more practical term, it refers to the percentage of the labeled positions that are occupied by the heavy isotope. For example, an enrichment of 99% means that, on average, 99 out of every 100 carbon atoms at the labeled positions are ¹³C. Most applications require enrichment levels above 95% to prevent signal overlap from naturally occurring isotopes in the analyte.[6]

-

Trustworthiness & Causality: High-resolution mass spectrometry (HRMS), often on a Time-of-Flight (TOF) or Orbitrap instrument, is the definitive technique.[15][16] It can resolve the different isotopologues (molecules that differ only in their isotopic composition) of the compound. The analysis involves measuring the ion intensity of the fully labeled compound (M+6) relative to the intensities of less-labeled species (M+5, M+4, etc.) and the unlabeled compound (M+0). The instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for precise quantification of the isotopic distribution.[14][16]

| Parameter | Example Data | Acceptance Criteria | Significance |

| Isotopic Enrichment | 99.5% | >99% (Typical) | Ensures a clean, distinct signal for the internal standard, well-separated from the analyte's isotopic cluster. This minimizes analytical interference and is crucial for the precision and accuracy of the quantitative assay.[4][6] |

-

System: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HRMS).

-

Sample Preparation: A dilute solution of Sulfisoxazole-13C6 is prepared in a suitable solvent.

-

Chromatography: A short chromatographic run is used to introduce a pure peak of the compound into the mass spectrometer, separating it from any potential interferences.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire the full isotopic profile of the molecular ion.

-

Data Analysis: a. The mass spectrum corresponding to the chromatographic peak is extracted. b. The intensities of the peaks for each isotopologue (M+0, M+1, ... M+6) are measured. c. Corrections are made for the natural abundance of isotopes (e.g., the small natural abundance of ¹³C in the unlabeled portion of the molecule).[14][15] d. The isotopic enrichment is calculated based on the relative intensities of the isotopologues.

Caption: Logical flow for calculating isotopic enrichment from MS data.

Control of Process-Related Impurities

Beyond the primary compound, a CoA must also account for residual impurities from the manufacturing process.

-

Residual Solvents: Assessed by Gas Chromatography (GC), ensuring that solvents used in synthesis and purification are below the safety limits defined by pharmacopeias like the USP <467>.

-

Water Content: Measured by Karl Fischer titration. Important for accurate weighing of the material, as undisclosed water content would lead to preparing standards at a lower-than-intended concentration.

-

Inorganic Impurities: Assessed by tests like Residue on Ignition (USP <281>) or more modern plasma-based spectroscopic methods (USP <232>, <233>) to control for residual metals from catalysts or reactors.[17][18][19]

Conclusion: The Statement of Quality

The CoA culminates in a statement of compliance, such as "The product has been tested and complies with the given specifications."[20] This declaration, signed by Quality Assurance, certifies that the specific batch has met all the rigorous, pre-defined criteria for identity, purity, and quality. It is the end-user's guarantee that the material is fit for its intended purpose as a high-quality internal standard for demanding analytical applications.

By understanding the scientific principles and rigorous methodologies behind each entry on a Certificate of Analysis, researchers can use these critical reagents with the highest degree of confidence, ensuring the integrity and validity of their experimental results.

References

- Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.

-

Gómez-Pérez, F. J., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry, 49(10), 983-990. [Link]

-

MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646–7653. [Link]

-

ChemTalk. (2023, December 20). 13C-NMR. Retrieved from ChemTalk website. [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 24(8), 941-955. [Link]

-

Clendinen, C. S., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(12), 5090–5097. [Link]

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from ResearchGate. [Link]

-

Chen, L., et al. (2019). Quality control of imbalanced mass spectra from isotopic labeling experiments. BMC Bioinformatics, 20(1), 569. [Link]

-

Chemistry LibreTexts. (2019, August 12). 5.6: 13C-NMR Spectroscopy. Retrieved from Chemistry LibreTexts website. [Link]

-

ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved from ResolveMass Laboratories Inc. website. [Link]

-

Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from Chemistry Steps website. [Link]

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from Charles River Laboratories website. [Link]

-

Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5344, Sulfisoxazole. Retrieved from PubChem. [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapter <1086> IMPURITIES IN OFFICIAL ARTICLES. Retrieved from uspbpep.com. [Link]

-

Impact Analytical. (n.d.). Elemental Impurities: new USP chapters. Retrieved from Impact Analytical website. [Link]

-

Pharmaffiliates. (n.d.). Sulfamethoxazole-13C6. Retrieved from Pharmaffiliates website. [Link]

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Sulfisoxazole Tablets. Retrieved from USP-NF. [Link]

-

Scribd. (n.d.). USP Chapter 1086: Impurities in Drugs. Retrieved from Scribd. [Link]

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Sulfisoxazole. Retrieved from USP-NF. [Link]

-

ChemIDplus. (n.d.). Sulfisoxazole. Retrieved from ChemIDplus. [Link]

-

U.S. Pharmacopeia. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from USP-NF. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. Sulfamethoxazole-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1196157-90-0) [witega.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. criver.com [criver.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. One moment, please... [chemistrytalk.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. uspbpep.com [uspbpep.com]

- 12. uspnf.com [uspnf.com]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. almacgroup.com [almacgroup.com]

- 16. researchgate.net [researchgate.net]

- 17. Elemental Impurities: new USP chapters - www.impactanalytical.com [impactanalytical.com]

- 18. pharmacopeia.cn [pharmacopeia.cn]

- 19. usp.org [usp.org]

- 20. file.medchemexpress.com [file.medchemexpress.com]

Decoding the Mass Shift: A Technical Guide to Sulfisoxazole-13C6 in LC-MS/MS Bioanalysis

In modern bioanalytical chemistry, the accurate quantification of sulfonamide antibiotics in complex matrices (such as plasma, urine, or environmental samples) is frequently compromised by matrix effects and ion suppression. To counter this, Stable Isotope-Labeled Internal Standards (SIL-IS) are deployed.

This whitepaper provides an in-depth mechanistic analysis of Sulfisoxazole-13C6 (CAS: 1334378-46-9)[1], exploring the structural basis of its mass shift, its fragmentation pathways in tandem mass spectrometry (MS/MS), and the causal reasoning behind its integration into robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflows[2].

Structural & Mechanistic Basis of the Mass Shift

Sulfisoxazole (

The Isotopic Labeling Strategy

In Sulfisoxazole-13C6 , the six carbon atoms of the phenyl ring (the aniline moiety) are uniformly replaced with Carbon-13 isotopes[3].

-

Exact Mass Calculation : The mass difference between

(13.00335 Da) and -

Total Mass Shift : Substituting six carbons results in a precise mass shift of

Da. -

Precursor Ion : The

for the labeled standard shifts from m/z 268.1 to 274.1 .

Collision-Induced Dissociation (CID) Pathways

When subjected to CID in the collision cell of a triple quadrupole mass spectrometer, the sulfonamide bond of Sulfisoxazole undergoes predictable cleavage. The most abundant product ion is generated by the cleavage of the S-N bond, yielding the sulfanilamide moiety at m/z156.0 .

Because the

Caption: CID fragmentation pathways demonstrating the +6 Da mass shift conservation in Sulfisoxazole-13C6.

Causality in Experimental Design: Why over Deuterium ( )?

While Deuterium-labeled standards (e.g., Sulfisoxazole-d4) are cheaper to synthesize,

Deuterium atoms are slightly less lipophilic than Hydrogen atoms. In reversed-phase chromatography (like C18 columns), this subtle polarity difference causes deuterated standards to elute slightly earlier than the unlabeled analyte. If the analyte and the IS do not perfectly co-elute, they will enter the ESI source at different times, exposing them to different matrix components and varying levels of ion suppression. Carbon-13 labeling perfectly preserves the molecule's lipophilicity, ensuring absolute co-elution and identical ionization efficiency, thereby establishing a truly self-validating quantitative system.

Quantitative Parameters & MRM Transitions

To configure the Triple Quadrupole MS, the following Multiple Reaction Monitoring (MRM) transitions must be optimized. The data below summarizes the optimal ESI+ parameters for simultaneous quantification,[4].

| Compound | Role | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Sulfisoxazole | Target Analyte (Quantifier) | 268.1 | 156.0 | 18 | 50 |

| Sulfisoxazole | Target Analyte (Qualifier) | 268.1 | 92.0 | 25 | 50 |

| Sulfisoxazole-13C6 | Internal Standard (Quantifier) | 274.1 | 162.0 | 18 | 50 |

| Sulfisoxazole-13C6 | Internal Standard (Qualifier) | 274.1 | 98.0 | 25 | 50 |

Self-Validating Experimental Protocol: Plasma Extraction & LC-MS/MS

The following methodology outlines a robust protein precipitation (PPT) workflow for pharmacokinetic analysis. Every step is designed with mechanistic causality to maximize recovery and minimize matrix interference.

Phase 1: Sample Preparation & Protein Precipitation

Why Acetonitrile? Acetonitrile (ACN) lowers the dielectric constant of the plasma more aggressively than methanol, causing rapid denaturation of the hydration shell around plasma proteins, yielding a tighter, cleaner pellet.

-

Aliquoting : Transfer 100 µL of biological plasma into a 1.5 mL low-bind Eppendorf tube.

-

SIL-IS Spiking : Add 10 µL of Sulfisoxazole-13C6 working solution (1.0 µg/mL in 50% Methanol). Causality: Spiking before extraction ensures the IS undergoes the exact same evaporative and physical losses as the endogenous analyte, validating the recovery rate.

-

Precipitation : Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the sulfonamide nitrogen remains protonated, preventing it from binding to negatively charged residual proteins.

-

Agitation & Centrifugation : Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

-

Reconstitution : Transfer 200 µL of the supernatant into an autosampler vial containing 200 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing "solvent effects" (peak splitting or fronting) during injection.

Phase 2: UHPLC-MS/MS Analysis

-

Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phases :

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient Elution : Initiate at 5% B. Ramp to 95% B over 3.0 minutes. Hold for 1.0 minute. Return to 5% B for 1.5 minutes of re-equilibration. Flow rate: 0.4 mL/min.

-

Detection : Execute the MRM transitions defined in Section 3 using Positive ESI.

Caption: End-to-end bioanalytical workflow highlighting the integration of the SIL-IS for matrix effect correction.

References

-

National Institutes of Health (PMC) . Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products. NIH. Available at:[Link]

-

Witega Laboratorien . Traceable Reference Standards for Residue Analysis: Sulfisoxazole-13C6. Witega Laboratorien Berlin-Adlershof GmbH. Available at: [Link]

Sources

- 1. Sulfisoxazole-13C6 (Sulfafurazole-13C6) | 1334378-46-9 [chemicalbook.com]

- 2. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-6-chloro-1,3-benzenedisulfonamide - Traceable Reference Standard for Residue Analysis (CAS 121-30-2) [witega.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Isotope Dilution Mass Spectrometry for Sulfonamide Residues: A Technical Guide to Sourcing and Utilizing Sulfisoxazole-13C6

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Veterinary Drug Residue Researchers.

Executive Summary & Mechanistic Grounding

In the highly regulated landscape of food safety and pharmacokinetics, the accurate quantification of veterinary antibiotics is non-negotiable. Sulfisoxazole (also known as Sulfafurazole) is a broad-spectrum sulfonamide antibiotic whose residues must be strictly monitored in matrices such as poultry, bovine milk, and environmental water to comply with maximum residue limits (MRLs)[1],[2].

When analyzing complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts inevitably encounter matrix effects —the unpredictable enhancement or suppression of analyte ionization in the electrospray (ESI) source. To overcome this, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard.

Why 13C6 over Deuterium (2H)? While deuterium-labeled standards are common, they often suffer from the "isotope effect" during reversed-phase chromatography, leading to slight retention time shifts compared to the native analyte. Because the ESI matrix environment changes by the millisecond, even a 0.1-minute shift means the standard and analyte experience different suppression profiles. Sulfisoxazole-13C6 physically and chromatographically behaves identically to native sulfisoxazole, ensuring perfect co-elution and identical ionization suppression, thereby establishing an absolute, self-correcting quantification ratio.

Fig 1. Mechanism of Matrix Effect Compensation via 13C6 Labeling.

Commercial Landscape & Supplier Evaluation

Sourcing high-purity stable isotopes is critical. An analytical standard must possess high isotopic enrichment to prevent native analyte signal interference and high chemical purity to maintain clean chromatographic baselines[3].

Quantitative Specifications

| Property | Specification |

| Compound Name | Sulfisoxazole-13C6 (Synonym: Sulfafurazole-13C6) |

| CAS Registry Number | 1334378-46-9 |

| Molecular Formula | C5[13C]6H13N3O3S |

| Molecular Weight | 273.26 g/mol |

| Labeled Moiety | Phenyl ring (13C6) |

| Primary Application | Internal Standard for LC-MS/MS & GC-MS |

Evaluated Commercial Suppliers

-

3 : WITEGA is a primary manufacturer of ISO 17034 certified reference materials[3]. Their Sulfisoxazole-13C6 (Catalog SA016) is specifically engineered for residue control programs and method validation in regulated laboratories[4],[5]. Their standards are heavily cited in advanced food analysis applications, including direct MS screening of bovine milk[2].

-

: Functions as a supplier of isotope-labeled Active Pharmaceutical Ingredients (APIs). They offer Sulfisoxazole-[13C6] as a neat powder (Catalog BLP-011649) suitable for pharmacokinetic and metabolic tracing[].

-

7 : Provides convenience for high-throughput labs by offering Sulfisoxazole-13C6 as a ready-to-use 10 μg/mL solution in methanol, minimizing handling errors during standard preparation[7].

Self-Validating LC-MS/MS Protocol for Residue Analysis

The following protocol is synthesized from validated methodologies for extracting sulfonamides from complex biological matrices (e.g., poultry feathers, tissue, or milk)[1],[2]. As a Senior Application Scientist, I have structured this workflow to be self-validating, ensuring that every step contains an internal check against false positives or quantitative loss.

Phase 1: Matrix Preparation & Isotope Equilibration

-

Aliquot & Spike: Weigh 1.0 g of homogenized matrix into a 50 mL polypropylene tube. Immediately spike with 50 μL of a 100 ng/mL Sulfisoxazole-13C6 working solution.

-

Mechanistic Causality: Spiking the 13C6 standard before any solvent is added ensures that the isotope equilibrates with the native analyte in the matrix. Any subsequent physical loss, thermal degradation, or incomplete extraction will affect both molecules equally, preserving the quantitative ratio.

-

-

Extraction: Add 5 mL of 0.1 M EDTA/phosphate buffer (pH 4.0) and 5 mL of LC-MS grade acetonitrile. Vortex vigorously and centrifuge at 4000 x g for 10 minutes[1].

-

Mechanistic Causality: The acidic pH (4.0) suppresses the ionization of the sulfonamide group, rendering the molecule neutral and highly soluble in the organic acetonitrile phase. The EDTA chelates divalent metal cations (like Ca2+ or Mg2+) that could otherwise trap the antibiotic in the biological pellet[1].

-

Phase 2: Solid Phase Extraction (SPE) Clean-up

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 5 mL methanol followed by 5 mL LC-MS grade water[1].

-

Loading & Washing: Load the supernatant onto the cartridge. Wash with 5 mL water and dry under vacuum for 1 minute[1].

-

Elution & Reconstitution: Elute the retained analytes with 5 mL methanol. Evaporate the solvent under N2 gas at 40°C. Reconstitute the residue in 200 μL methanol, then dilute with 300 μL water[1].

-

Mechanistic Causality: Polymeric sorbents strongly retain the hydrophobic isoxazole and phenyl rings of the analyte, allowing polar matrix interferences (salts, small peptides) to wash through. Reconstituting in a high-aqueous mixture matches the initial conditions of the UHPLC gradient, preventing the "solvent effect" which causes peak splitting and poor resolution[1].

-

Self-Validation Checkpoint: Always run a Matrix Blank (unspiked matrix) and a Reagent Blank (water spiked with 13C6). The Matrix Blank proves there is no native sulfisoxazole contamination in your lab environment, while the Reagent Blank confirms the absolute recovery rate of the SPE manifold.

-

Phase 3: UHPLC-MS/MS Acquisition

-

Separation: Inject 5 μL onto an Acquity HSS-T3 C18 analytical column (2.1 × 100 mm, 1.7 μm) maintained at 30°C. Utilize a mobile phase gradient of 2 mM ammonium formate and methanol[1].

-

Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[1].

-

Mechanistic Causality: Ammonium formate is a volatile buffer. It provides the necessary protons to generate the [M+H]+ precursor ion in the ESI source without depositing non-volatile salts on the MS cone, which would rapidly degrade instrument sensitivity over a batch run[1].

-

Fig 2. Isotope Dilution LC-MS/MS Workflow using Sulfisoxazole-13C6.

References

-

WITEGA Laboratorien Berlin-Adlershof GmbH. "Sulfaphenazole-13C6 - Traceable Reference Standard for Residue Analysis (CAS 1420043-53-3)". witega.de. 3

-

BOC Sciences. "Isotope Labeled Active Pharmaceutical Ingredients (APIs)". bocsci.com.

-

Jansen, L.J.M. et al. "The analysis of tetracyclines, quinolones, macrolides, lincosamides, pleuromutilins, and sulfonamides in chicken feathers using UHPLC-MS/MS...". d-nb.info. 1

-

Google Patents. "WO2021242103A1 - Ionization source, functional combination with a mobile device and arrangement with an atmospheric inlet mass spectrometry system". google.com. 2

-

AChemTek. "Sulfisoxazole-13C6 Solution in Methanol, 10μg/mL | 1334378-46-9". achemtek.com. 7

-

WITEGA Laboratorien Berlin-Adlershof GmbH. "4-Amino-6-chloro-1,3-benzenedisulfonamide - Traceable Reference Standard for Residue Analysis". witega.de. 4

-

WITEGA Laboratorien Berlin-Adlershof GmbH. "Product Catalogue January 2026". witega.de.5

Sources

- 1. d-nb.info [d-nb.info]

- 2. WO2021242103A1 - Ionization source, functional combination with a mobile device and arrangement with an atmospheric inlet mass spectrometry system - Google Patents [patents.google.com]

- 3. Sulfaphenazole-13C6 - Traceable Reference Standard for Residue Analysis (CAS 1420043-53-3) [witega.de]

- 4. 4-Amino-6-chloro-1,3-benzenedisulfonamide - Traceable Reference Standard for Residue Analysis (CAS 121-30-2) [witega.de]

- 5. witega.de [witega.de]

- 7. achemtek.com [achemtek.com]

Methodological & Application

Application Note: High-Precision Quantitation of Sulfisoxazole using Sulfisoxazole-13C6 Internal Standard by LC-MS/MS

This application note details the protocol for utilizing Sulfisoxazole-13C6 as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Sulfisoxazole in biological matrices. It is designed for researchers in bioanalysis, food safety, and clinical pharmacology.

Introduction & Scientific Rationale

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) are the primary source of quantitative error. Sulfonamides, including Sulfisoxazole, are particularly susceptible to these effects in complex matrices like plasma, milk, or tissue.

While structural analogs (e.g., Sulfapyridine) or deuterated isotopes (e.g., Sulfisoxazole-d4) are often used, they have limitations:

-

Structural Analogs: Do not co-elute perfectly with the analyte, failing to experience the exact same matrix suppression at the moment of ionization.

-

Deuterium Isotope Effect: Deuterated compounds often exhibit slightly shorter retention times than their non-labeled counterparts on C18 columns. This chromatographic separation can result in the IS eluting in a "suppression-free" zone while the analyte elutes in a "suppressed" zone, nullifying the correction.

Why Sulfisoxazole-13C6? Carbon-13 labeling provides a mass shift (+6 Da) without altering the physicochemical properties or retention time of the molecule. Sulfisoxazole-13C6 co-elutes perfectly with the target analyte, ensuring it undergoes the exact same ionization environment. This guarantees that any signal loss due to the matrix is proportionally mirrored by the IS, allowing for accurate normalization.

Chemical Properties & Preparation

Target Analyte & Internal Standard

| Compound | Labeling | Molecular Formula | Precursor Ion (m/z) | Retention Behavior |

| Sulfisoxazole | None | 268.1 | Analyte | |

| Sulfisoxazole-13C6 | 274.1 | Co-eluting IS |

Solution Preparation Protocol

Critical Step: Do not store aqueous working solutions for >1 week due to potential degradation.

-

Master Stock Solution (1 mg/mL): Dissolve 1 mg of Sulfisoxazole-13C6 in 1 mL of Methanol (LC-MS grade). Store at -20°C.

-

Working Internal Standard Solution (WIS): Dilute the Master Stock to 100 ng/mL in Water/Methanol (90:10 v/v).

-

Note: The concentration of the WIS should yield a signal intensity similar to the middle of the analyte's calibration curve (e.g., if your curve is 1–100 ng/mL, target an IS response equivalent to ~50 ng/mL).

-

LC-MS/MS Method Development

Mass Spectrometry Parameters (Source-Dependent)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Scan Mode: Multiple Reaction Monitoring (MRM).[2]

MRM Transition Logic:

The

-

Analyte (268): Cleavage yields the sulfanilamide fragment (

156) and the aniline fragment ( -

IS (274): The benzene ring retains the 6 labeled carbons.

-

Sulfanilamide fragment:

. -

Aniline fragment:

.